3,4-Difluorophenyl acetate
CAS No.: 36914-77-9
Cat. No.: VC3824062
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36914-77-9 |
|---|---|
| Molecular Formula | C8H6F2O2 |
| Molecular Weight | 172.13 g/mol |
| IUPAC Name | (3,4-difluorophenyl) acetate |
| Standard InChI | InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 |
| Standard InChI Key | SCDFAHSIYYBVTF-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC(=C(C=C1)F)F |
| Canonical SMILES | CC(=O)OC1=CC(=C(C=C1)F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
3,4-Difluorophenyl acetate consists of a benzene ring with fluorine substituents at the 3 and 4 positions and an acetate group () at the 1 position. The InChI key WXOJCEHMQHERFQ-UHFFFAOYSA-N confirms its stereochemistry, while the SMILES notation COC(=O)OC1=CC(=C(C=C1)F)F provides a standardized representation of its bonding pattern . The fluorine atoms induce electron deficiency in the aromatic ring, influencing the compound’s reactivity in electrophilic substitutions and its intermolecular interactions .
Table 1: Key Molecular Data for 3,4-Difluorophenyl Acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 172.13 g/mol | Calculated |
| CAS Number | 36914-77-9 | |
| InChI Key | WXOJCEHMQHERFQ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 3,4-difluorophenyl acetate typically involves the acetylation of 3,4-difluorophenol using acetic anhydride or acetyl chloride in the presence of a base catalyst. For example, reacting 3,4-difluorophenol with acetic anhydride under reflux conditions yields the acetate ester with high purity . Alternative methods include enzymatic esterification, though these are less commonly reported.
Physicochemical Properties
Physical State and Solubility
3,4-Difluorophenyl acetate is a colorless to pale yellow liquid at room temperature, with moderate volatility. It exhibits solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone but is sparingly soluble in water due to its hydrophobic ester group .
Stability and Reactivity
The ester bond in 3,4-difluorophenyl acetate is susceptible to hydrolysis under acidic or basic conditions, yielding 3,4-difluorophenol and acetic acid. Its stability in storage is enhanced by inert atmospheres and low temperatures. The electron-withdrawing fluorine atoms deactivate the aromatic ring toward electrophilic attack, directing further substitutions to the meta position relative to existing groups .
Applications in Pharmaceutical and Materials Chemistry
Role in Drug Development
3,4-Difluorophenyl acetate serves as a precursor in the synthesis of bioactive molecules. For instance, 3,4-difluorophenylacetic acid (a hydrolysis product of the acetate) is a key intermediate in the production of steroid sulfatase inhibitors, which are investigated for breast cancer therapy . The acetate’s lipophilicity enhances membrane permeability in prodrug formulations.
Materials Science Applications
In polymer chemistry, fluorinated aromatic esters like 3,4-difluorophenyl acetate improve the thermal stability and dielectric properties of resins. Their incorporation into epoxy systems has been shown to reduce moisture absorption, critical for electronic encapsulants .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR Spectroscopy: NMR spectra reveal distinct signals for the acetate methyl group () and aromatic protons () .
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Mass Spectrometry: Electron ionization (EI-MS) shows a molecular ion peak at and fragment ions corresponding to the loss of the acetyl group () .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods using C18 columns and UV detection at 254 nm achieve baseline separation of 3,4-difluorophenyl acetate from related isomers, with retention times varying by mobile phase composition .
Future Research Directions
Expanding Synthetic Utility
Exploring catalytic asymmetric acetylation could yield enantiomerically pure derivatives for chiral drug synthesis. Additionally, green chemistry approaches using biocatalysts may reduce reliance on harsh reagents .
Biomedical Innovations
Ongoing studies aim to leverage 3,4-difluorophenyl acetate in targeted drug delivery systems, exploiting its fluorinated aromatic core for MRI contrast agents .
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